4-(3,4-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring substituted with difluorophenyl and methylsulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via electrophilic aromatic substitution reactions using difluorobenzene derivatives.
Attachment of Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached through nucleophilic substitution reactions using methylsulfonyl chloride and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylsulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Industrial Processes: The compound can be used as a catalyst or reagent in various industrial chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorothiophenol: A halo-substituted thiol derivative with applications in organic synthesis and materials science.
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: A compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
4-(3,4-Difluorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Its furan ring structure, along with the presence of difluorophenyl and methylsulfonylphenyl groups, makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H16F2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C19H16F2O4S/c1-19(2)18(22)16(12-6-9-14(20)15(21)10-12)17(25-19)11-4-7-13(8-5-11)26(3,23)24/h4-10H,1-3H3 |
InChI Key |
LLWHINPMCILWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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